(S)-Tert-butyl 2-((4-chloro-2-fluoro-5-((3-phenylprop-2-YN-1-YL)oxy)phenyl)carbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-Tert-butyl 2-((4-chloro-2-fluoro-5-((3-phenylprop-2-YN-1-YL)oxy)phenyl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields such as chemistry, biology, and medicine. Its unique structure and reactivity make it a compound of interest for researchers studying new drug development, synthetic methodologies, and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tert-butyl 2-((4-chloro-2-fluoro-5-((3-phenylprop-2-YN-1-YL)oxy)phenyl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Starting Materials: : The synthesis begins with commercially available compounds such as (S)-tert-butyl 2-pyrrolidinecarboxylate, 4-chloro-2-fluoro-5-((3-phenylprop-2-yn-1-yl)oxy)aniline, and appropriate reagents.
Coupling Reaction: : The 4-chloro-2-fluoro-5-((3-phenylprop-2-yn-1-yl)oxy)aniline undergoes a coupling reaction with the carbamoyl group on (S)-tert-butyl 2-pyrrolidinecarboxylate under the influence of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Purification: : The product is purified using chromatography techniques such as silica gel column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors and automated synthesis machinery, ensuring high yield and purity. Optimization of reaction conditions, solvent recycling, and waste minimization are critical factors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo several types of chemical reactions:
Oxidation: : It may react with oxidizing agents to form oxidized derivatives, potentially altering its biological activity.
Reduction: : Reducing agents can be used to reduce certain functional groups within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrrolidine moieties, enabling the synthesis of analogs with different properties.
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: : Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products: The major products from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution can introduce new functional groups or elements into the molecule.
Scientific Research Applications
(S)-Tert-butyl 2-((4-chloro-2-fluoro-5-((3-phenylprop-2-YN-1-YL)oxy)phenyl)carbamoyl)pyrrolidine-1-carboxylate has several research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: : Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: : Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism by which (S)-Tert-butyl 2-((4-chloro-2-fluoro-5-((3-phenylprop-2-YN-1-YL)oxy)phenyl)carbamoyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound's specific structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, metabolic processes, or genetic regulation.
Comparison with Similar Compounds
Similar Compounds:
(S)-Tert-butyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate
(R)-Tert-butyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate
(S)-Tert-butyl 2-(3-chloro-5-fluoro-phenylcarbamoyl)pyrrolidine-1-carboxylate
Chlorine and Fluorine Substituents: : These groups increase the compound's reactivity and potential interactions with biological targets.
Phenylprop-2-YN-1-YL)oxy Moiety: : Provides unique binding interactions and enhances its chemical properties.
Stereochemistry: : The (S)-configuration influences its binding and activity compared to its (R)-isomer.
Overall, (S)-Tert-butyl 2-((4-chloro-2-fluoro-5-((3-phenylprop-2-YN-1-YL)oxy)phenyl)carbamoyl)pyrrolidine-1-carboxylate is a compound with significant potential in various scientific fields due to its unique structure and reactivity. Whether in synthetic chemistry, biological studies, medical research, or industrial applications, its versatility and distinct characteristics make it a valuable molecule for ongoing and future research.
Properties
IUPAC Name |
tert-butyl (2S)-2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClFN2O4/c1-25(2,3)33-24(31)29-13-7-12-21(29)23(30)28-20-16-22(18(26)15-19(20)27)32-14-8-11-17-9-5-4-6-10-17/h4-6,9-10,15-16,21H,7,12-14H2,1-3H3,(H,28,30)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPIIBMNKVCJTQ-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC(=C(C=C2F)Cl)OCC#CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC2=CC(=C(C=C2F)Cl)OCC#CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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